4-{[(p-Fluorophenyl)imino]methyl}phenol-d4
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Overview
Description
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is a deuterated analog of 4-{[(p-Fluorophenyl)imino]methyl}phenol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenol ring. The molecular formula of this compound is C13H6D4FNO, and it has a molecular weight of 219.25 .
Mechanism of Action
Target of Action
It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it influences protein-related pathways.
Result of Action
It’s known that the compound is used in the preparation of benzylacetones, which promote anti-fungal activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 involves the reaction of p-fluoroaniline with 4-hydroxybenzaldehyde in the presence of deuterium oxide (D2O) to introduce deuterium atoms. The reaction typically proceeds under mild conditions, with the use of a suitable solvent such as methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the incorporation of deuterium atoms. The product is then purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted phenols
Scientific Research Applications
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics
Biology: It is used in metabolic studies to trace the incorporation and transformation of the compound in biological systems
Medicine: It is used in drug development and pharmacokinetic studies to understand the metabolism and distribution of drugs
Industry: It is used as a reference material in quality control and analytical testing
Comparison with Similar Compounds
Similar Compounds
- 4-{[(p-Fluorophenyl)imino]methyl}phenol
- (E)-2-(((4-Fluorophenyl)imino)methyl)phenol
Uniqueness
4-{[(p-Fluorophenyl)imino]methyl}phenol-d4 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct spectroscopic properties. This makes it particularly useful in NMR spectroscopy and other analytical techniques .
Properties
IUPAC Name |
4-[(2,3,5,6-tetradeuterio-4-fluorophenyl)iminomethyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i3D,4D,5D,6D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNJGDYPPLXJFF-LNFUJOGGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=CC2=CC=C(C=C2)O)[2H])[2H])F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00661978 |
Source
|
Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185243-77-9 |
Source
|
Record name | 4-({[4-Fluoro(~2~H_4_)phenyl]amino}methylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00661978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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